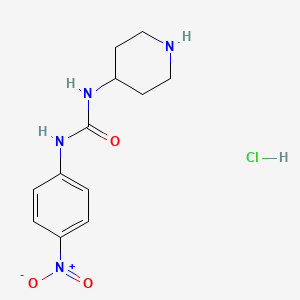

1-(4-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride

CAS No.: 1233955-44-6

Cat. No.: VC6127744

Molecular Formula: C12H17ClN4O3

Molecular Weight: 300.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1233955-44-6 |

|---|---|

| Molecular Formula | C12H17ClN4O3 |

| Molecular Weight | 300.74 |

| IUPAC Name | 1-(4-nitrophenyl)-3-piperidin-4-ylurea;hydrochloride |

| Standard InChI | InChI=1S/C12H16N4O3.ClH/c17-12(15-10-5-7-13-8-6-10)14-9-1-3-11(4-2-9)16(18)19;/h1-4,10,13H,5-8H2,(H2,14,15,17);1H |

| Standard InChI Key | VDDDHLYYXKHBDO-UHFFFAOYSA-N |

| SMILES | C1CNCCC1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises three distinct regions:

-

A 4-nitrophenyl group, contributing electron-withdrawing properties and planar geometry.

-

A piperidin-4-yl group, introducing a six-membered nitrogen-containing ring with chair conformation.

-

A urea linker, enabling hydrogen-bonding interactions with biological targets .

The hydrochloride salt form replaces the urea’s secondary amine proton with a chloride counterion, improving solubility in polar solvents.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass (g/mol) | 300.74 | |

| IUPAC Name | 1-(4-nitrophenyl)-3-piperidin-4-ylurea; hydrochloride | |

| SMILES | C1CNCCC1NC(=O)NC2=CC=C(C=C2)N+[O-].Cl | |

| InChIKey | VDDDHLYYXKHBDO-UHFFFAOYSA-N |

Synthesis and Optimization

Reaction Pathway

The synthesis involves two sequential steps:

-

Urea Formation: 4-Nitrophenyl isocyanate reacts with piperidine in anhydrous dichloromethane at 0–5°C, yielding 1-(4-nitrophenyl)-3-(piperidin-4-yl)urea.

-

Salt Formation: Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt, purified via recrystallization from methanol/water.

Key Reaction:

Physicochemical Properties

Solubility and Stability

While exact solubility values remain unpublished, the hydrochloride salt exhibits greater water solubility than the neutral urea form, facilitating in vitro assays. Accelerated stability studies indicate decomposition <5% after 24 months at -20°C under nitrogen .

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 4 | |

| Topological Polar Surface Area | 99 Ų | |

| LogP (Predicted) | 1.82 |

Biological Activities and Mechanisms

Selectivity Profile

The compound exhibits 34-fold selectivity for ABL1 kinase over EGFR (K = 0.45 μM vs. 15.3 μM), attributed to steric complementarity with the ABL1 hydrophobic pocket.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume